2-(2-Benzothiazolyl)-3-buten-2-ol
Description
2-(2-Benzothiazolyl)-3-buten-2-ol is a heterocyclic compound featuring a benzothiazole moiety linked to a 3-buten-2-ol group. Benzothiazoles are sulfur- and nitrogen-containing aromatic systems known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .
Properties
CAS No. |
193482-37-0 |
|---|---|
Molecular Formula |
C11H11NOS |
Molecular Weight |
205.28 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-yl)but-3-en-2-ol |
InChI |
InChI=1S/C11H11NOS/c1-3-11(2,13)10-12-8-6-4-5-7-9(8)14-10/h3-7,13H,1H2,2H3 |
InChI Key |
UNKQJMUKWALKMG-UHFFFAOYSA-N |
SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Canonical SMILES |
CC(C=C)(C1=NC2=CC=CC=C2S1)O |
Synonyms |
2-Benzothiazolemethanol,alpha-ethenyl-alpha-methyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Functional Group Impact: The butenol group in the target compound distinguishes it from esters (e.g., PI-19397) and amines (e.g., 2-(1,3-benzothiazol-2-yl)ethanamine). This alcohol group may enhance solubility in polar solvents or enable nucleophilic reactions. Electron-withdrawing groups (e.g., coumarin in BC6) confer fluorescence properties, which are absent in the target compound due to its lack of extended conjugation .
Biological Activity :
- Benzothiazolone derivatives, such as 2-(3-oxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetic acid, exhibit antibacterial and antifungal activities, likely due to the reactive oxo group . The target compound’s bioactivity remains speculative but could be explored in similar contexts.
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